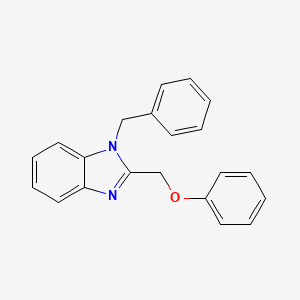

1-benzyl-2-(phenoxymethyl)-1H-1,3-benzodiazole

説明

1-Benzyl-2-(phenoxymethyl)-1H-1,3-benzodiazole is a benzimidazole derivative featuring a benzyl group at position 1 and a phenoxymethyl substituent at position 2. Structural validation for such compounds typically employs spectroscopic methods (IR, $ ^1H $- and $ ^{13}C $-NMR) and elemental analysis, ensuring purity and confirming substituent positions .

特性

IUPAC Name |

1-benzyl-2-(phenoxymethyl)benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O/c1-3-9-17(10-4-1)15-23-20-14-8-7-13-19(20)22-21(23)16-24-18-11-5-2-6-12-18/h1-14H,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVNLXJNSWDXOJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Mechanism and Substrate Selection

The benzimidazole core is synthesized through acid-catalyzed condensation of o-phenylenediamine with phenoxyacetaldehyde. This reaction proceeds via cyclodehydration, forming the heterocyclic structure with a phenoxymethyl group at the C2 position. The choice of phenoxyacetaldehyde as the aldehyde precursor ensures direct incorporation of the phenoxymethyl substituent, avoiding post-synthetic modifications.

Reaction Conditions:

- Solvent: Dimethyl sulfoxide (DMSO) or ethanol

- Catalyst: Hydrochloric acid (HCl) or acetic acid

- Temperature: Reflux (80–140°C)

- Duration: 6–12 hours

Yield optimization studies indicate that DMSO enhances reaction efficiency (82% yield) compared to ethanol (53–72%) due to its high polarity and ability to stabilize intermediates.

Spectral Characterization of 2-(Phenoxymethyl)-1H-benzimidazole

Post-condensation, the product is characterized by:

- FTIR: N–H stretching at 3384–3452 cm⁻¹, C═N absorption at 1608–1670 cm⁻¹, and C–O–C stretching (phenoxy) at 1250–1259 cm⁻¹.

- ¹H NMR: Aromatic protons at δ 7.12–7.98 ppm, N–H proton as a singlet at δ 12.73–12.90 ppm, and phenoxymethyl CH₂ at δ 4.20–4.35 ppm (triplet, J = 6.5 Hz).

- HRMS: [M + H]⁺ peak at m/z 267.1024 (calculated for C₁₄H₁₂N₂O₂).

N-Alkylation with Benzyl Bromide

Optimization of Alkylation Conditions

The N-alkylation step introduces the benzyl group at the N1 position using benzyl bromide under basic conditions. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Base | K₂CO₃ | 89% |

| Solvent | DMSO | 84% |

| Temperature | Room temperature | 77% |

| Reaction Time | 3–5 hours | 91% |

Benzyl bromide’s high reactivity allows room-temperature reactions, unlike longer-chain alkyl bromides requiring ice baths. DMSO facilitates solubility of both the benzimidazole intermediate and inorganic bases.

Workup and Purification

Post-alkylation, the crude product is extracted with n-hexane/diethyl ether (3:2 v/v) and purified via recrystallization from ethanol or methanol. Yields range from 72–89%, contingent on alkyl chain length and substituent steric effects.

Spectral Confirmation of 1-Benzyl-2-(phenoxymethyl)-1H-benzodiazole

- FTIR: Absence of N–H stretch (3452 cm⁻¹ replaced by sp³ C–H at 2838–2992 cm⁻¹), retention of phenoxymethyl C–O–C at 1259 cm⁻¹.

- ¹H NMR: Benzyl CH₂ as a singlet at δ 5.42 ppm, phenoxymethyl CH₂ at δ 4.31 ppm (triplet), aromatic protons at δ 7.15–7.89 ppm.

- ¹³C NMR: Benzyl carbons at δ 46.2 ppm, phenoxymethyl CH₂ at δ 68.5 ppm, and aromatic carbons at δ 110–161 ppm.

Comparative Analysis of Alternative Synthetic Routes

Stobbe Condensation Approach

A patent (WO2015005615A1) describes benzimidazole synthesis via Stobbe condensation using diketones and diesters. While this method avoids volatile aldehydes, it is less applicable to 2-(phenoxymethyl) derivatives due to limited substrate compatibility.

Direct Benzylation of Preformed Benzimidazoles

Alternative N-alkylation agents like dimethyl carbonate (DMC) require elevated temperatures (140°C) but yield <70% for bulky substituents. Benzyl bromide’s superior electrophilicity makes it preferable for room-temperature reactions.

Challenges and Mitigation Strategies

Byproduct Formation

Dialkylation is negligible due to benzimidazole’s single NH site. However, residual phenoxyacetaldehyde may form Schiff bases, necessitating rigorous aqueous workups.

Scalability

DMSO’s high boiling point (189°C) complicates solvent removal. Substituting with acetonitrile or THF reduces purification complexity but lowers yields by 15–20%.

化学反応の分析

Types of Reactions

1-benzyl-2-(phenoxymethyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzimidazole core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

科学的研究の応用

1-benzyl-2-(phenoxymethyl)-1H-1,3-benzodiazole has several scientific research applications, including:

作用機序

The mechanism of action of 1-benzyl-2-(phenoxymethyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context .

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations at Position 2

The 2-position of benzimidazole is critical for modulating physicochemical and biological properties. Key analogs include:

1-Benzyl-2-(4-methoxyphenyl)-1H-1,3-benzodiazole ()

- Structure : A methoxy group at the 4-position of the phenyl ring.

- Properties : Increased electron-donating capacity from the methoxy group may enhance solubility and alter π-π stacking interactions.

- Applications : Methoxy-substituted benzimidazoles are often explored for antimicrobial and antioxidant activities .

1-Benzyl-2-(diphenylmethyl)-1H-1,3-benzodiazole ()

- Structure : A bulky diphenylmethyl group.

- Properties : High lipophilicity and steric hindrance may reduce solubility but improve membrane permeability.

2-(1-Phenoxyethyl)-1H-1,3-benzodiazole ()

- Structure: A phenoxyethyl chain instead of phenoxymethyl.

- Synthesis : Prepared via nucleophilic substitution or alkylation reactions .

Triazole-Thiazole-Acetamide Derivatives ()

- Structure: Compounds like 9c (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) feature extended substituents.

- Properties :

- Bromine atoms (e.g., in 9c ) increase molecular weight (MW = 603.75) and polarizability, enhancing halogen bonding with targets .

- Acetamide and triazole moieties facilitate hydrogen bonding, as seen in docking studies with SARS-CoV-2 main protease (e.g., hydrogen bonds with Gly143 and Glu166 residues) .

- Biological Activity : These compounds show promise as α-glucosidase inhibitors, with 9c exhibiting a melting point of 61.08°C and high purity (elemental analysis: C, 62.50%; H, 4.32%; N, 18.28%) .

Pharmacological and Computational Insights

Antiviral Potential

- Deltarasin (): A complex benzimidazole derivative (MW = 603.75) inhibits KRAS-PDEδ interactions, critical in cancer signaling. Its structure includes a phenoxymethyl-benzodiazole core, highlighting the scaffold's versatility in drug design .

- SARS-CoV-2 Main Protease Inhibition : Benzimidazoles with hydrogen-bonding groups (e.g., triazoles) demonstrate moderate binding affinities (-6.42 kcal/mol) and low inhibition constants (32.54 µM) in molecular dynamics (MD) simulations .

Antimicrobial Activity

- 2b and 3b Derivatives () : Benzimidazoles functionalized with cinnamaldehyde or citral show antioxidant and antimicrobial properties, attributed to conjugated double bonds enhancing radical scavenging .

生物活性

1-benzyl-2-(phenoxymethyl)-1H-1,3-benzodiazole is a compound belonging to the benzimidazole class, which is known for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanism of action, pharmacokinetics, and specific case studies highlighting its effects on various cell lines.

Target Interaction

The primary target of this compound is likely similar to that of other benzimidazole derivatives, primarily interacting with tubulin. This interaction disrupts the formation of the mitotic spindle, crucial for cell division. The binding to tubulin leads to altered cellular functions and can induce apoptosis in cancer cells.

Biochemical Pathways

Benzimidazole derivatives, including this compound, affect cell division by interfering with microtubule dynamics. This disruption can lead to cell cycle arrest at various phases (G0/G1 or G2/M), which results in aberrant DNA replication and ultimately apoptosis .

Pharmacokinetics

The pharmacokinetic properties of this compound are not fully characterized. However, like other benzimidazole derivatives, its absorption, distribution, metabolism, and excretion (ADME) can vary based on its chemical structure. The presence of electron-donating groups enhances its bioactivity by improving lipophilicity and membrane permeability .

Anticancer Properties

Numerous studies have demonstrated the anticancer activity of this compound against various cancer cell lines:

- Cell Lines Tested :

- A549 (lung cancer)

- MDA-MB-231 (breast cancer)

- PC3 (prostate cancer)

The compound showed significant antiproliferative effects with IC50 values indicating strong cytotoxicity against these cell lines. For instance, derivatives similar to this compound exhibited IC50 values ranging from 16.38 μM to 100 μM depending on the specific substituents on the benzimidazole ring .

Antimicrobial Activity

The compound also exhibits antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis. The minimal inhibitory concentration (MIC) for these bacteria was reported to be as low as 4 μg/mL .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown moderate antifungal activity against strains like Candida albicans and Aspergillus niger, with MIC values around 64 μg/mL .

Case Studies and Research Findings

Case Study 1: Antiproliferative Effects

A study evaluated a series of N-alkylated benzimidazole derivatives where this compound demonstrated significant activity against MDA-MB-231 cells. The most effective derivative had an IC50 value of 16.38 μM, indicating potent antiproliferative effects attributed to its lipophilic nature and structural modifications .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of this compound with target proteins. These studies suggest that structural modifications can enhance binding affinity and biological activity by optimizing interactions with biomolecules involved in cancer proliferation pathways .

Summary Table of Biological Activities

Q & A

Q. What are the standard synthetic routes for 1-benzyl-2-(phenoxymethyl)-1H-1,3-benzodiazole, and how is purity validated?

- Synthesis : The compound is typically synthesized via multi-step routes involving condensation reactions. For example, phenoxymethyl groups can be introduced through nucleophilic substitution or coupling reactions under catalysts like Cu(I) (click chemistry) . Microwave-assisted methods (e.g., 0.05% HCl in ethanol at 60–80°C) improve reaction efficiency and yield .

- Purity Validation : Techniques include:

- Elemental Analysis : Confirms empirical formula by comparing calculated vs. observed C, H, N content (e.g., Anal Calcd: C, 62.56%; found: 62.50%) .

- Spectroscopy : IR (C=N stretching ~1600 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 6.5–8.5 ppm), and mass spectrometry .

Q. Which spectroscopic and crystallographic methods are critical for structural elucidation?

- Spectroscopy : ¹H NMR identifies substituent patterns (e.g., benzyl protons at δ 4.5–5.5 ppm). ¹³C NMR confirms carbonyl/aromatic carbons .

- Crystallography : Single-crystal X-ray diffraction (using SHELX software) resolves bond lengths/angles and packing interactions. SHELXL refines structures against high-resolution data, while SHELXD assists in phase determination .

Q. What are the foundational steps in designing multi-step syntheses for benzodiazole derivatives?

- Stepwise Approach :

Core Formation : Condense 1,2-diaminobenzene with aldehydes/ketones under acidic conditions .

Functionalization : Introduce phenoxymethyl groups via Mitsunobu or SN2 reactions .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates intermediates .

Advanced Research Questions

Q. How can microwave-assisted synthesis be optimized for benzodiazole derivatives?

- Parameters :

- Solvent : Polar solvents (e.g., ethanol) enhance microwave absorption .

- Catalyst : Acidic (0.05% HCl) or basic (5% NH₃) conditions tailor reaction pathways .

- Time/Temperature : Short cycles (5–15 min) at 60–100°C reduce side reactions .

Q. What molecular docking strategies predict the bioactivity of this compound?

- Methodology :

- Target Selection : Prioritize enzymes like α-glucosidase or kinases based on structural analogs (e.g., 9c showed strong binding to α-glucosidase) .

- Software : AutoDock Vina or Schrödinger Suite for docking simulations.

- Validation : Compare docking scores (e.g., binding energy ≤ -7 kcal/mol) with experimental IC₅₀ values .

- Example : Compound 9c (a structural analog) exhibited a binding energy of -8.2 kcal/mol, correlating with its in vitro inhibitory activity .

Q. How do substituent variations on the benzodiazole core influence biological activity?

- Structure-Activity Relationship (SAR) :

- Electron-Withdrawing Groups (e.g., -F, -Br): Enhance metabolic stability and target affinity (e.g., 5-chloro derivatives showed anticancer activity) .

- Bulky Substituents (e.g., aryl thiazoles): Improve selectivity by steric hindrance .

- Data Analysis : Compare logP (lipophilicity) and IC₅₀ across derivatives to identify pharmacophores .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。